Boc-Pen(pMeBzl)-OH.DCHA
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Overview
Description
N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine, commonly referred to as Boc-Pen(pMeBzl)-OH.DCHA, is a derivative of penicillamine. It is a protected amino acid used in peptide synthesis. The compound is characterized by its tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine involves multiple steps. The primary route includes the protection of the amino group of penicillamine with a tert-butyloxycarbonyl group. This is followed by the protection of the thiol group with a 4-methylbenzyl group. The final product is obtained by coupling the protected penicillamine with dicyclohexylamine.
Industrial Production Methods
In industrial settings, the production of N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc and 4-methylbenzyl protecting groups can be removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for Boc group removal and hydrogenolysis for 4-methylbenzyl group removal.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Free thiol groups.
Substitution: Deprotected penicillamine.
Scientific Research Applications
N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the 4-methylbenzyl group protects the thiol group. These protecting groups can be selectively removed to allow for the formation of peptide bonds.
Comparison with Similar Compounds
N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine is unique due to its dual protection of both the amino and thiol groups. Similar compounds include:
N-tert-Butyloxycarbonyl-S-(trityl)-D-penicillamine: Uses a trityl group for thiol protection.
N-tert-Butyloxycarbonyl-S-(2,4-dinitrophenyl)-D-penicillamine: Uses a 2,4-dinitrophenyl group for thiol protection.
These compounds differ in the protecting groups used, which can affect their reactivity and suitability for specific applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRVVSYJKYAIZ-PFEQFJNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673982 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198474-61-2 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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